molecular formula C8H10N2S B1334601 o-Tolylthiourea CAS No. 614-78-8

o-Tolylthiourea

Cat. No. B1334601
CAS RN: 614-78-8
M. Wt: 166.25 g/mol
InChI Key: ACLZYRNSDLQOIA-UHFFFAOYSA-N
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Description

o-Tolylthiourea is a compound where an o-tolyl group is attached to a thiourea core. The structure of this compound is characterized by the planarity of the o-tolyl group and the thiourea core, with the mean planes of these two groups being almost perpendicular to each other. The thiourea group exists in the thioamide form, which allows for resonance within the molecule. In the crystalline form, o-Tolylthiourea molecules are linked by intermolecular N—H⋯S hydrogen bonds, forming two infinite chains along specific crystal planes .

Synthesis Analysis

The synthesis of o-Tolylthiourea-related compounds can be achieved through various methods. For instance, the synthesis of tolyporphin A O,O-diacetate, a compound related to o-Tolylthiourea, involves assembling fragments of different precursor molecules. This synthesis confirmed the relative and absolute configurations of the natural product tolyporphin A . Another green and efficient method for synthesizing α,α-dihaloketones, which are structurally related to o-Tolylthiourea, has been developed using p-tolylthiourea as a catalyst. This method employs ultrasound-assisted tandem reactions of alkynes with trihaloisocyanuric acids in water, avoiding toxic solvents and metal catalysts, and achieving good to excellent yields at room temperature .

Molecular Structure Analysis

The molecular structure of o-Tolylthiourea reveals that the o-tolyl group and the thiourea core are planar, with their mean planes being almost perpendicular at an angle of 82.19°. The thiourea group adopts the thioamide form, which is characterized by the presence of resonance, contributing to the stability of the molecule .

Chemical Reactions Analysis

While specific chemical reactions involving o-Tolylthiourea are not detailed in the provided papers, the synthesis methods mentioned indicate that o-Tolylthiourea and its derivatives can participate in various chemical reactions. For example, the use of p-tolylthiourea as a catalyst in the synthesis of α,α-dihaloketones suggests that it can facilitate bond formation between alkynes and trihaloisocyanuric acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of o-Tolylthiourea can be inferred from its molecular structure and synthesis methods. The planar structure and perpendicular arrangement of its groups suggest a certain rigidity in the molecule, which could influence its physical properties. The intermolecular N—H⋯S hydrogen bonds that form in the crystal structure indicate a propensity for o-Tolylthiourea to engage in hydrogen bonding, which could affect its solubility and melting point . The synthesis of related compounds without the use of toxic solvents or metal catalysts also suggests that o-Tolylthiourea derivatives can be synthesized in an environmentally friendly manner .

Scientific Research Applications

  • Pharmacological and Materials Science

    • Acyl thioureas have extensive applications in diverse fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .
    • These scaffolds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .
    • They also find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .
  • Coordination Complexes

    • Thioureas have gained attention because of their use in the synthesis of several important heterocyclic compounds .
    • Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .
    • Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds .
  • Organocatalysts

    • Thiourea derivatives also act as organocatalysts and have been used in many reactions .
    • Extensive studies showed they play a promising role in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities .
  • Biological Activities

    • Various articles have demonstrated the important biological activities of thioureas such as herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .
    • The 1 H -imidazol thiourea derivatives emerged as promising anti-HIV agents .
  • Ion Sensors and Transition Metal Extractors

    • The presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors .
    • Many reported examples have demonstrated the varied biological activities of thioureas, such as antitumor , antiviral , antimicrobial , antiparasitic , insecticidal , herbicidal , pesticidal and fungicidal properties .
  • Molecular Electronics

    • Thioureas play a promising role in the fields of material sciences, molecular electronics, molecular recognition, agriculture, biological activities and pharmaceuticals .
    • The straightforward synthetic route and excellent properties are the key features which constantly engage many researchers in efforts to explore more and more such multipurpose thio compounds .
  • Corrosion Inhibitors

    • 1-(Acyl/aroyl)-3-(substituted)thioureas have also emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction and in pharmaceuticals .
  • Synthetic Precursors of New Heterocycles

    • The interest in acyl thioureas has continually been escalating owing to their extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .
  • Antihypertensive Agents

    • o-Tolyl benzonitrile (OTBN) is the common building block for the synthesis of the sartan series of drug molecules (ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan .
  • Highly Toxic Chemical Compound

    • o-Tolylthiourea is a highly toxic chemical compound .

properties

IUPAC Name

(2-methylphenyl)thiourea
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InChI

InChI=1S/C8H10N2S/c1-6-4-2-3-5-7(6)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
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InChI Key

ACLZYRNSDLQOIA-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1NC(=S)N
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Molecular Formula

C8H10N2S
Record name THIOUREA, (2-METHYLPHENYL)-
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DSSTOX Substance ID

DTXSID6060634
Record name (2-Methylphenyl)thiourea
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Molecular Weight

166.25 g/mol
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Physical Description

Thiourea, (2-methylphenyl)- is a crystalline solid. (EPA, 1998), Solid; [HSDB] Powder; [Alfa Aesar MSDS] Colorless odorless solid; [FAHAZMAT]
Record name THIOUREA, (2-METHYLPHENYL)-
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Solubility

> 10% in water, > 10% in ethanol
Record name N-(2-METHYLPHENYL)THIOUREA
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Product Name

o-Tolylthiourea

Color/Form

Needles (from dilute ethanol, water)

CAS RN

614-78-8
Record name THIOUREA, (2-METHYLPHENYL)-
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Melting Point

304 to 324 °F (EPA, 1998), 162 °C
Record name THIOUREA, (2-METHYLPHENYL)-
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Record name N-(2-METHYLPHENYL)THIOUREA
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Synthesis routes and methods I

Procedure details

In a reactor, 107.2 g of o-toluidine and 250 ml of methanol were charged and 54 g of conc. sulfuric acid was charged with stirring and 87.5 g of ammonium thiocyanate was admixed with the mixture. The mixture was heated to reflux methanol for 20 hours and the precipitate was separated by a filtration and the filtrate was concentrated and washed with water and dried to obtain 149.6 g of o-tolylthiourea. The product was analyzed by a high speed liquid chromatography to find a purity of 74.6% and an yield of 67.1% as a pure product. The purity and the yield were too low.
Quantity
107.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
87.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
67.1%

Synthesis routes and methods II

Procedure details

In accordance with the process of Example 1 except using 107.2 g of o-toluidine, 250 ml of o-chlorotoluene, 51.6 g of conc. sulfuric acid and 87.5 g of ammonium thiocyanate and reacting them at 90° to 100° C. for 10 hours to obtain o-tolylthiourea having a purity of 95.8% (4.0% of N,N-di-o-tolylthiourea) in an yield of 70.6% as a pure product. The separation of ditolylthiourea was not satisfactory and the yield was low.
Quantity
107.2 g
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step Two
Quantity
87.5 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In a reactor, 107.2 g of o-toluidine and 250 ml of o-chlorotoluene were charged and 106 g of 36% hydrochloric acid was charged with stirring. The mixture was heated to 75° C. and 87.5 g of ammonium thiocyanate was admixed with the mixture and the reaction was performed at 75° to 85° C. for 20 hours. The resulting crystal was separated by a filtration and washed with water and dried to obtain 163.5 g of o-tolylthiourea having a melting point of 154° C. The product was analyzed by high speed liquid chromatography to find a purity of 98.0% and an yield of 96.4% as a pure product.
Quantity
107.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
87.5 g
Type
reactant
Reaction Step Three
Yield
96.4%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
AEAM Gaber, MM Aly, AA Atalla - Collection of Czechoslovak …, 1991 - cccc.uochb.cas.cz
… , thermolysis of N-benzoyl-N'-o-tolylthiourea (BTTU) (I!) under … and N,N'-di-o-tolylthiourea. The main feature of these thermolyses … and N,N'-di-o-tolylthiourea (Table 1). Formation of these …
Number of citations: 9 cccc.uochb.cas.cz
A Ramnathan, K Sivakumar, N Janarthanan… - … Section C: Crystal …, 1996 - scripts.iucr.org
… The two unsymmetrically substituted thiourea derivatives, 1,1-dimethyl-3-o-tolylthiourea, C 10 H 14 N 2 S, and 1,1-diethyl-3-o-tolylthiourea, C 12 H 18 N 2 S, both crystallize in the …
Number of citations: 17 scripts.iucr.org
N Muhammed, S Ali, A Meetsma - Acta Crystallographica Section …, 2007 - scripts.iucr.org
The two o-tolyl groups in the title compound, C15H16N2S, are trans with respect to the thiourea unit. The asymmetric unit consists of two molecules linked by N—H⋯ S hydrogen …
Number of citations: 5 scripts.iucr.org
J Valdés-Martı́nez, S Hernàndez-Ortega… - Journal of molecular …, 1999 - Elsevier
N-(2-pyridyl)-N′-o-tolylthiourea, monoclinic, P2 1 /c, a=5.127(1), b=19.854(2), c=12.077(2) A ̊ , β=94.96(1), V=1224.7(2) A ̊ 3 , Z=4, μ=2.177 mm −1 , N-(2-pyridyl)-N′-m-…
Number of citations: 39 www.sciencedirect.com
N Wang, C Shen, T Wang, Z Liu, J Dai, Z Fei - Journal of the Taiwan …, 2019 - Elsevier
… the adsorption of o-tolylthiourea was … o-tolylthiourea between TMAMR and PAMR resins were interpreted by the frontier orbital energy level difference between resins and o-tolylthiourea …
Number of citations: 4 www.sciencedirect.com
MSM Yusof, BM Yamin - Acta Crystallographica Section E: Structure …, 2004 - scripts.iucr.org
In the title compound, C16H16N2O2S, the p-methoxybenzoyl and o-methylphenyl fragments are trans and cis, respectively, with respect to the thione group across the C—N bonds. The …
Number of citations: 4 scripts.iucr.org
JH Hu, DS Li, C Cao, TB Wei - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
The molecule of the title compound, C17H18N2O2S, is not planar; the thiourea mean plane is twisted with respect to the benzene rings with dihedral angles of 65.95 (12) and 51.54 …
Number of citations: 3 scripts.iucr.org
EE Rakovskij, NV Shvedova, LD Berliner - Zhurnal Analiticheskoj …, 1975 - inis.iaea.org
[en] Conditions for isolating and separating Pd, Pt, Rh, Ir with the use of di-o-tolylthiourea are investigated. A scheme is developed for sequential separation of complexes of these …
Number of citations: 10 inis.iaea.org
FS Kuan, ERT Tiekink - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
Two independent molecules comprise the asymmetric unit in the title compound, C15H16N2S. These are connected into a dimer via an eight-membered thioamide {⋯H—N—C=S}2 …
Number of citations: 6 scripts.iucr.org
A Bajpai, DD Mishra, UDN Bajpai - Collection of Czechoslovak …, 1983 - cccc.uochb.cas.cz
… A perusal of Table IV indicates that the o-tolylthiourea complex lost its weight very rapidly and seems to be the least stable' complex. This observation and the deshielding of NH protons …
Number of citations: 3 cccc.uochb.cas.cz

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